molecular formula C11H13F3N2O2 B3334948 Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate CAS No. 1005584-76-8

Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate

Cat. No. B3334948
CAS RN: 1005584-76-8
M. Wt: 262.23 g/mol
InChI Key: KLBGPEIATSXFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C11H13F3N2O2 . It is a type of organofluorine compound .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C11H13F3N2O2 . It includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.

properties

IUPAC Name

methyl 2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-6(10(17)18-2)16-8(7-3-4-7)5-9(15-16)11(12,13)14/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBGPEIATSXFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
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Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
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Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
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Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
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Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate
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Methyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate

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